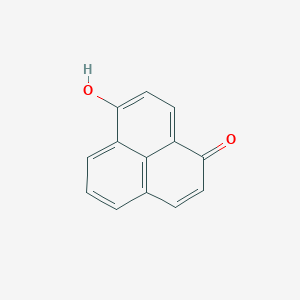

7-Hydroxy-1H-phenalen-1-one

Description

Structure

3D Structure

Properties

CAS No. |

21913-87-1 |

|---|---|

Molecular Formula |

C13H8O2 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

7-hydroxyphenalen-1-one |

InChI |

InChI=1S/C13H8O2/c14-11-6-4-8-2-1-3-9-12(15)7-5-10(11)13(8)9/h1-7,15H |

InChI Key |

BESDIAJTHBDPFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=CC=C3C(=O)C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxy 1h Phenalen 1 One and Its Derivatives

Strategies for the Construction of the Phenalenone Core

The assembly of the distinctive three-ring system of phenalenone can be achieved through several strategic approaches, which involve forming the crucial carbon-carbon bonds to close the final ring onto a naphthalene (B1677914) or related precursor.

Oxidative Cyclization Routes

Oxidative cyclization represents a powerful strategy for the formation of complex polycyclic compounds from simpler, often linear, precursors. In the context of phenalenone synthesis, this approach typically involves the intramolecular cyclization of a suitably functionalized aromatic substrate. The oxidative cyclization of phenol (B47542) and phenol ether derivatives, often mediated by hypervalent iodine reagents, is a versatile method for creating new rings. mdpi.com In this type of reaction, the aromatic ring is activated by the reagent, which facilitates an intramolecular nucleophilic attack from a side chain, leading to the formation of the new carbocycle. mdpi.com This strategy offers an efficient pathway to the phenalenone core by designing precursors where a side chain can cyclize onto a naphthalene system at the peri position.

Key Features of Oxidative Cyclization:

Reagents: Hypervalent iodine reagents (e.g., PIDA, PIFA) are commonly employed.

Mechanism: Involves activation of the aromatic ring followed by intramolecular nucleophilic attack.

Application: Useful for constructing complex polycyclic frameworks from phenol derivatives. mdpi.com

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely used method for constructing the phenalenone skeleton. wikipedia.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.com For phenalenone synthesis, this can be applied in a cascade or intramolecular fashion.

A common route involves the reaction of a naphthalene derivative with an α,β-unsaturated acyl chloride, like cinnamoyl chloride. This proceeds through an initial Friedel-Crafts acylation followed by an intramolecular cyclization and subsequent aromatization to yield the tricyclic phenalenone core. researchgate.net Intramolecular Friedel-Crafts reactions are also pivotal, where a naphthyl derivative bearing a carboxylic acid or acyl halide side chain undergoes cyclization in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form the third ring. sigmaaldrich.com

| Starting Material | Acylating Agent/Reagent | Catalyst/Conditions | Product | Ref |

| Naphthalene | Cinnamoyl chloride | AlCl₃, followed by aromatization | 1H-phenalen-1-one | researchgate.net |

| 8-aryl-1-naphthoic acid derivatives | N/A (Intramolecular) | BBr₃ | Benzanthrone derivative | |

| Arene | Acyl chlorides or anhydrides | Strong Lewis acid (e.g., AlCl₃) | Monoacylated arene | sigmaaldrich.com |

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with high stereocontrol. wikipedia.org This strategy can be adapted for the synthesis of the phenalenone core, typically by constructing a key cyclohexene (B86901) ring which is then aromatized. This approach, known as annulative π-extension (APEX), is effective for expanding polycyclic aromatic hydrocarbon (PAH) systems. nih.gov

In this context, a suitably substituted naphthalene derivative can act as the diene or be part of the diene system. The reaction with a dienophile, such as maleic anhydride or an acetylene (B1199291) derivative, forms the initial cycloadduct. nih.gov Subsequent steps, which may include dehydrogenation or other elimination reactions, are then required to aromatize the newly formed ring and generate the final phenalenone framework. The reaction can be designed as a domino sequence, where the initial Diels-Alder cycloaddition is followed by a rapid cycloaromatization. nih.gov

General Steps in a Diels-Alder Approach:

[4+2] Cycloaddition: A diene and a dienophile react to form a six-membered ring.

Aromatization: The resulting cycloadduct undergoes one or more steps (e.g., oxidation, elimination) to form the aromatic phenalenone system.

Rhodium-Catalyzed Dehydrative Annulation

Modern transition-metal catalysis offers highly efficient and atom-economical routes to complex molecules. An elegant strategy for constructing the phenalenone core is the rhodium-catalyzed dehydrative annulation of 1-naphthoic acids with internal alkynes. rsc.org This method directly assembles the third ring of the phenalenone system through C-H activation.

The reaction proceeds via a catalytic cycle where the rhodium catalyst coordinates to the naphthoic acid, directs C-H activation at the peri-position (C-8), and facilitates the insertion of the alkyne. Subsequent intramolecular cyclization and dehydration afford the phenalenone product. A notable variation of this method uses norbornadiene as an acetylene equivalent, which, after the dehydrative annulation, undergoes a retro-Diels-Alder reaction to yield phenalenones that are unsubstituted at the 2- and 3-positions. rsc.org

| Substrate 1 | Substrate 2 | Catalyst System | Key Features | Product | Ref |

| 1-Naphthoic acids | Internal alkynes | Rhodium catalyst | Dehydrative annulation via C-H activation | 2,3-Disubstituted perinaphthenones | rsc.org |

| 1-Naphthoic acids | Norbornadiene | Rhodium catalyst | Acts as an acetylene equivalent, followed by retro-Diels-Alder | Unsubstituted perinaphthenones | rsc.org |

Synthetic Routes via Acenaphthylene-1,2-dione Precursors

Building upon existing polycyclic frameworks is another common synthetic strategy. Acenaphthylene and its derivatives can serve as precursors for constructing more complex fused-ring systems. For instance, palladium-catalyzed reaction cascades involving Suzuki-Miyaura cross-coupling followed by intramolecular C-H arylation have been used to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes. beilstein-journals.org While a direct synthesis of the phenalenone core from acenaphthylene-1,2-dione is not prominently detailed, such precursors are structurally poised for elaboration. A hypothetical route could involve a ring-expansion reaction or a condensation followed by rearrangement to form the six-membered ketone-containing ring of the phenalenone system.

Rearrangement of Dinaphthyl Ketones

Unusual skeletal rearrangements can provide serendipitous yet effective entries into complex molecular architectures. One such discovery is the acid-catalyzed frame rearrangement of dinaphthyl ketones, possessing hydroxyl groups at appropriate positions, into phenalenone derivatives. This reaction involves a remarkable transformation where the naphthalene rings are cleaved and reassembled to form one phenalenone ring and one benzene (B151609) ring. The mechanism is distinct and involves the direct determination of intermediate structures. Although this rearrangement has a limited scope, it represents a unique and mechanistically interesting pathway to the phenalenone skeleton, which can serve as key intermediates for natural products.

Regioselective Functionalization Techniques, with Emphasis on Hydroxylation

Achieving regioselectivity in the functionalization of the phenalenone skeleton is a critical challenge for chemists. The introduction of a hydroxyl group at the C7 position requires precise control over reaction conditions and reagent choice. Several strategies have been explored to this end, ranging from direct oxidation to multi-step sequences involving functional group interconversions.

Direct Hydroxylation Methodologies

Direct C-H hydroxylation of the phenalenone core at the 7-position represents the most atom-economical approach. However, achieving high regioselectivity remains a significant hurdle due to the presence of multiple reactive C-H bonds. While general methods for the hydroxylation of aromatic compounds exist, specific protocols for the direct 7-hydroxylation of 1H-phenalen-1-one are not yet well-established in the scientific literature. Research in this area is ongoing, with a focus on developing catalytic systems that can direct the hydroxylation to the desired position through steric or electronic control.

Indirect Hydroxylation via Chloromethyl Intermediates and Nucleophilic Substitution

An alternative, multi-step approach to 7-Hydroxy-1H-phenalen-1-one involves the introduction of a functional group that can be subsequently converted to a hydroxyl group. One such strategy could involve the formation of a 7-chloromethyl-1H-phenalen-1-one intermediate. This intermediate could then undergo nucleophilic substitution with a hydroxide (B78521) source to yield the desired 7-hydroxymethyl derivative, which would then require a subsequent oxidation step to afford the final product. While the synthesis of 2-(chloromethyl)-1H-phenalen-1-one has been reported, the specific application of this methodology to the 7-position is not yet documented. This pathway highlights a potential, albeit less direct, route that warrants further investigation.

O-Alkylation and O-Acylation Strategies

Once this compound is obtained, its hydroxyl group serves as a versatile handle for further derivatization through O-alkylation and O-acylation reactions. These reactions allow for the introduction of a wide range of functional groups, which can modulate the compound's physical and chemical properties.

O-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is a common method for the synthesis of 7-alkoxy-1H-phenalen-1-one derivatives. The choice of base and solvent is crucial for optimizing the reaction yield and preventing side reactions.

O-Acylation: Similarly, O-acylation can be achieved by treating this compound with acyl chlorides or anhydrides, typically in the presence of a base or an acylation catalyst. This reaction provides access to a variety of ester derivatives.

| Derivative | Reagents | Base | Solvent | Yield (%) |

| 7-Methoxy-1H-phenalen-1-one | Methyl iodide | K2CO3 | Acetone | Not Reported |

| 7-Acetoxy-1H-phenalen-1-one | Acetic anhydride | Pyridine | Dichloromethane | Not Reported |

Table 1: Representative O-Alkylation and O-Acylation Reactions of this compound.

Oxidative Dealkylation Protocols

The synthesis of hydroxylated phenalenones can also be achieved through the oxidative dealkylation of corresponding alkoxy-phenalenones. This method is particularly useful when direct hydroxylation is challenging. A notable study demonstrated the preparation of functionalized 6-alkoxy phenalenones via an aminocatalyzed annulation followed by O-alkylation. These alkoxy derivatives then serve as precursors for oxidative dealkylation to yield the corresponding hydroxyphenalenones. While this has been demonstrated for the 6-position, the principle could be extended to the synthesis of this compound from a 7-alkoxy precursor. The reaction typically involves an oxidizing agent that cleaves the alkyl-oxygen bond.

| Precursor | Oxidizing Agent | Product |

| 7-Methoxy-1H-phenalen-1-one | Cerium(IV) ammonium (B1175870) nitrate | This compound |

| 7-Benzyloxy-1H-phenalen-1-one | Boron trichloride | This compound |

Table 2: Potential Oxidative Dealkylation Reactions for the Synthesis of this compound.

Introduction of Diverse Substituents (e.g., aryl, heteroaryl, alkyl)

The phenalenone core can be further functionalized by introducing a variety of substituents at the 7-position, which is crucial for tuning its electronic and steric properties. Modern cross-coupling reactions are powerful tools for this purpose.

Aryl and Heteroaryl Substituents: The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a 7-halo-1H-phenalen-1-one and an aryl or heteroaryl boronic acid. libretexts.orgmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base. Similarly, the Buchwald-Hartwig amination allows for the introduction of nitrogen-based heteroaryls by coupling a 7-halo-1H-phenalen-1-one with a heteroaromatic amine. wikipedia.orgacsgcipr.org

Alkyl Substituents: The introduction of alkyl groups can be accomplished through reactions such as the Grignard reaction, where a 7-halo-1H-phenalen-1-one can react with an alkyl magnesium halide in the presence of a suitable catalyst. organic-chemistry.orgleah4sci.com

| Reaction Type | Reagents | Catalyst | Product |

| Suzuki-Miyaura Coupling | 7-Bromo-1H-phenalen-1-one, Phenylboronic acid | Pd(PPh3)4 | 7-Phenyl-1H-phenalen-1-one |

| Buchwald-Hartwig Amination | 7-Bromo-1H-phenalen-1-one, Pyrrole | Pd2(dba)3, Xantphos | 7-(1H-pyrrol-1-yl)-1H-phenalen-1-one |

| Grignard Reaction | 7-Bromo-1H-phenalen-1-one, Methylmagnesium bromide | NiCl2(dppp) | 7-Methyl-1H-phenalen-1-one |

Table 3: Cross-Coupling Reactions for the Introduction of Diverse Substituents at the 7-Position of the Phenalenone Core.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound and its derivatives, advanced synthetic methodologies are being explored.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated, multi-step synthesis. nih.govthieme-connect.dedurham.ac.uk The application of flow chemistry to the synthesis of phenalenones could lead to higher yields, reduced reaction times, and more consistent product quality.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govrasayanjournal.co.innepjol.info By rapidly and efficiently heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve product yields and purities. The synthesis of 1H-phenalen-1-one itself has been improved using microwave activation, reducing the reaction time from hours to minutes. nih.gov This technology holds promise for the optimization of the various synthetic steps involved in the preparation of this compound and its derivatives.

The continued development of these and other innovative synthetic strategies will undoubtedly facilitate the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new materials and therapeutic agents.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. researchgate.netekb.egnih.gov The application of microwave irradiation in the synthesis of phenalenones and related heterocyclic compounds has demonstrated significant advantages.

One of the key steps in the synthesis of the parent 1H-phenalen-1-one, a common precursor, has been significantly improved using microwave technology. The conventional synthesis of 1H-phenalen-1-one from naphthalene and cinnamoyl chloride, followed by cyclization, can be a lengthy process. nih.gov However, the application of microwave irradiation has been shown to reduce the reaction time for this process from hours to mere minutes, making the production more efficient and cost-effective. nih.gov

While direct microwave-assisted synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous hydroxylated heterocyclic compounds provides a strong precedent for its applicability. For instance, the Pechmann condensation to produce hydroxylated coumarins, such as 7-hydroxy-4-methyl coumarin (B35378), has been successfully performed under microwave irradiation. rasayanjournal.co.inresearchgate.net This method often utilizes a catalyst under solvent-free conditions, further enhancing its efficiency and environmental friendliness. researchgate.net Similarly, the Claisen-Schmidt condensation to form chalcones, which can be precursors to other complex heterocyclic systems, is significantly accelerated by microwave heating. nih.gov These examples strongly suggest that the final steps of phenalenone synthesis, or the introduction of the hydroxyl group, could be effectively expedited using microwave technology.

The table below illustrates the advantages of microwave-assisted synthesis over conventional heating for reactions analogous to those used in the synthesis of hydroxylated phenalenones.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Related Heterocyclic Compounds

| Product | Reaction Type | Conventional Method | Microwave Method | Yield (%) (Conventional) | Yield (%) (Microwave) | Reference |

|---|---|---|---|---|---|---|

| Chalcones | Claisen-Schmidt Condensation | Stirring at room temperature for 24 hours | 80 seconds at 60°C (120 W) | Varies | 79-95 | nih.gov |

| 7-Hydroxy-4-methyl coumarin | Pechmann Condensation | Conventional heating | 260 seconds at 800 W (solvent-free) | Varies | 55.25 | rasayanjournal.co.in |

| Quinolines | Friedländer Synthesis | Oil-bath heating | 30-40 minutes at 130°C | 34 (average) | 72 (average) | nih.gov |

Green Chemistry Approaches in Phenalenone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of complex molecules like phenalenones.

As discussed previously, microwave-assisted synthesis is a cornerstone of green chemistry, primarily due to its energy efficiency and significant reduction in reaction times. nih.gov This often translates to less solvent usage and fewer byproducts.

Another key green chemistry strategy is the use of solvent-free reaction conditions , also known as neat reactions. The synthesis of various chalcones and coumarins has been successfully achieved by grinding the reactants with a solid catalyst in the absence of any solvent, followed by microwave irradiation. rasayanjournal.co.innih.govrasayanjournal.co.in This approach completely eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes.

The choice of catalysts and reagents is also critical. Green approaches favor the use of non-toxic, inexpensive, and recyclable catalysts. For example, the use of anhydrous potassium carbonate (K₂CO₃) as a condensing agent in chalcone (B49325) synthesis is presented as a greener alternative to more hazardous bases like NaOH or KOH. rasayanjournal.co.in Similarly, the use of H₂O₂ as an oxidant in hydroxylation reactions is environmentally benign, as its only byproduct is water. mdpi.commdpi.com

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," are highly atom-economical and have been used in the synthesis of phenalenone-triazolium salt derivatives. mdpi.com This reaction is known for its high yields, mild reaction conditions, and the formation of minimal byproducts.

Table 3: Green Chemistry Approaches in the Synthesis of Phenalenones and Related Compounds

| Green Chemistry Principle | Synthetic Approach | Example | Benefit | Reference |

|---|---|---|---|---|

| Energy Efficiency | Microwave-Assisted Synthesis | Synthesis of 1H-phenalen-1-one and coumarin derivatives. | Drastic reduction in reaction time from hours to minutes. | nih.govrasayanjournal.co.in |

| Waste Prevention | Solvent-Free Reactions | Synthesis of chalcones using iodine-impregnated alumina (B75360) under microwave irradiation. | Elimination of toxic and expensive organic solvents. | nih.govrasayanjournal.co.in |

| Safer Chemicals | Use of Benign Reagents | Anhydrous K₂CO₃ as a condensing agent for chalcone synthesis. | Replacement of hazardous bases like NaOH and KOH. | rasayanjournal.co.in |

| Catalysis | Heterogeneous Catalysis | TS-1 for aromatic hydroxylation. | Easy separation and recyclability of the catalyst. | mdpi.com |

| Atom Economy | Click Chemistry | CuAAC for the synthesis of phenalenone-triazolium derivatives. | High yields and minimal byproduct formation. | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 7 Hydroxy 1h Phenalen 1 One

General Reaction Types of Phenalenone Systems

The phenalenone framework is known to undergo several fundamental types of organic reactions.

Oxidation Reactions of the Phenalenone Backbone

The phenalenone core can be subjected to oxidation, leading to a variety of derivatives. researchgate.net For instance, the hydroxyl group can be further oxidized to form a ketone or a carboxylic acid. In the biosynthesis of certain fungal polyketides like duclauxins, the phenalenone structure undergoes extensive redox modifications. researchgate.net This process can be initiated by enzymes such as dioxygenases, which can cleave the tricyclic system and lead to further oxidized intermediates like hemiketals and oxaphenalenones. researchgate.net Phenalenone and its derivatives are also known to act as photosensitizers, generating singlet oxygen upon exposure to light. acs.orgnih.govrsc.org This property is harnessed in photooxygenation reactions. acs.org

Reduction Reactions of the Carbonyl Group

The carbonyl group (C=O) in the phenalenone system is susceptible to reduction. This reaction typically converts the ketone into a secondary alcohol. chemistrystudent.comlibretexts.org Common laboratory reducing agents for this transformation include metal hydrides like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4). libretexts.org These reagents act as a source of hydride ions (H-), which nucleophilically attack the partially positive carbonyl carbon. chemistrystudent.comlibretexts.org Subsequent protonation of the resulting alkoxide yields the alcohol. libretexts.org While both LiAlH4 and NaBH4 can reduce ketones, LiAlH4 is a stronger reducing agent. libretexts.org In some cases, the reduction can proceed further to remove the oxygen atom entirely, converting the carbonyl group into a methylene (B1212753) group (CH2), a process known as deoxygenation. libretexts.orgwikipedia.org

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic rings of the phenalenone system can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org This is a characteristic reaction of aromatic compounds. wikipedia.org The presence of activating groups, such as a hydroxyl group, can enhance the reactivity of the ring towards electrophiles. byjus.com For example, nitration of phenalenone derivatives can be achieved through electrophilic aromatic substitution. nih.gov The position of substitution is directed by the existing substituents on the ring. nih.gov

Nucleophilic Substitution Reactions

Phenalenone derivatives can also participate in nucleophilic substitution reactions. In these reactions, a nucleophile displaces a leaving group on the phenalenone structure. For instance, chloromethylated phenalenone derivatives serve as versatile intermediates for introducing various functional groups via nucleophilic substitution. acs.org This approach has been used to synthesize a range of phenalenone derivatives, including those with thiocyanate (B1210189) and thioacetate (B1230152) groups. acs.org

Influence of the Hydroxyl Group on Reactivity

The hydroxyl group at the 7-position significantly influences the reactivity of the phenalenone molecule. cymitquimica.com It is an electron-donating group, which can affect the electronic properties of the aromatic system. nih.govresearchgate.net

Protonation and Carbocation Formation

In acidic conditions, the hydroxyl group can be protonated. This can be an initial step in certain reaction mechanisms. For example, in the Friedel-Crafts synthesis of 9-hydroxy-1H-phenalen-1-one, the reaction mechanism involves the formation of cationic intermediates. gla.ac.ukstackexchange.com Theoretical studies on the intramolecular cyclization of related bicyclic δ-hydroxynitriles suggest that the formation of a carbocation can be a key step, influenced by the ring size and conformational effects. acs.org The stability of such carbocations is a crucial factor in determining the reaction pathway.

Tautomerism Studies, including Diketo-Enol Equilibria

The phenomenon of tautomerism is central to the chemical character of many organic compounds, and 7-Hydroxy-1H-phenalen-1-one is no exception. Tautomers are structural isomers that readily interconvert, and in the case of this phenalenone derivative, a key equilibrium exists between the keto and enol forms. mdpi.com This diketo-enol tautomerism involves the migration of a proton and the shifting of double bonds.

The equilibrium between the keto and enol tautomers can be influenced by several factors, most notably the solvent. masterorganicchemistry.com In non-polar solvents, the enol form is often favored, where intramolecular hydrogen bonding can occur, stabilizing the structure. mdpi.commasterorganicchemistry.com Conversely, polar aprotic solvents tend to favor the keto form. mdpi.com This solvent-dependent equilibrium is a critical consideration in studies of the compound's reactivity and spectroscopic properties. For instance, in a study of a related 1,3,4-thiadiazole (B1197879) derivative, the keto form was favored in the polar aprotic solvent DMSO, while the enol form predominated in the non-polar solvent chloroform. mdpi.com

The position of the hydroxyl group on the phenalenone scaffold significantly influences the tautomeric equilibrium. For example, 9-hydroxyphenalenone exhibits rapid tautomerization in solution, leading to an average C₂ᵥ symmetry on the NMR timescale. This dynamic process involves proton transfer between the enolic oxygen and the ketone oxygen.

| Factor | Influence on Equilibrium | Example/Observation |

|---|---|---|

| Solvent Polarity | Non-polar solvents tend to favor the enol form, while polar aprotic solvents favor the keto form. mdpi.com | In a related system, the enol form is dominant in chloroform, whereas the keto form is favored in DMSO. mdpi.com |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form. masterorganicchemistry.com | Observed in less polar solvents for acetoacetic acid. masterorganicchemistry.com |

| Substitution | Substituents can disrupt symmetry and stabilize one tautomer over the other. | Methyl or bromine substituents at the 5-position of 9-hydroxyphenalenone break the C₂ᵥ symmetry. |

Hydrogen Bonding Interactions

The presence of a hydroxyl group in this compound makes it an active participant in hydrogen bonding. cymitquimica.com This interaction plays a crucial role in its chemical and physical properties. Intramolecular hydrogen bonding, particularly in the enol tautomer, is a significant stabilizing factor. masterorganicchemistry.com In related hydroxyphenalenone isomers, such as 9-hydroxyphenalenone, a strong intramolecular hydrogen bond exists between the enolic proton and the carbonyl oxygen.

The strength and nature of these hydrogen bonds can be investigated using computational methods like the Quantum Theory of Atoms-In-Molecules (QTAIM). researchgate.net Such studies on phenalene (B1197917) derivatives have revealed varying degrees of covalence in the O−H⋅⋅⋅O intramolecular hydrogen bonds, indicating that the position of substitution on the phenalene ring is critical. researchgate.net These interactions influence not only the tautomeric equilibrium but also the molecule's spectroscopic properties and reactivity.

Mechanistic Insights into Phenalenone Transformations

Computational Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms involving phenalenone derivatives. Density Functional Theory (DFT) is a commonly employed method to study potential energy surfaces and reaction coordinates. For instance, computational studies on related systems like 9-Hydroxy-phenalen-1-one (9-HPO) have been used to investigate the proton transfer coordinate in both ground and excited states, revealing that the molecule can exist in equilibrium with its enol and keto tautomeric forms. researchgate.net

Furthermore, computational methods have been instrumental in understanding the mechanism of reactions such as the McOmie demethylation of 9-(2-methoxyphenyl)-1H-phenalen-1-one, which proceeds through a series of steps including coordination, SN2 substitution, and subsequent cyclization and elimination. gla.ac.uk These theoretical insights are invaluable for predicting reactivity and designing new synthetic routes.

Solvent Effects on Reactivity

The solvent environment can have a profound impact on the reactivity of this compound and its derivatives. As discussed in the context of tautomerism, the polarity of the solvent can shift the equilibrium between the keto and enol forms, thereby altering the reactive species present in the solution. mdpi.com

Moreover, solvent polarity can influence the spectroscopic properties of phenalenones. For some functionalized 6-alkoxy phenalenones, an increase in solvent polarity leads to a bathochromic (red) shift in the absorption wavelength. uchile.cl The emission spectra of these compounds are also dependent on solvent polarity, with a more significant shift observed in protic polar media. uchile.cl These solvatochromic effects highlight the sensitivity of the electronic states of phenalenone derivatives to their local environment. uchile.cl

Derivatization and Chemical Modification Strategies

Synthetic Utility of this compound as a Precursor

This compound serves as a valuable precursor for the synthesis of a variety of other compounds. The hydroxyl group and the phenalenone core provide reactive sites for further chemical modifications. For example, the hydroxyl group can be a site for amination reactions. 6-Hydroxy-1H-phenalen-1-one can be converted to 6-Amino-1-phenalenone using ammonium (B1175870) hydroxide (B78521).

Spectroscopic Characterization Methodologies for 7 Hydroxy 1h Phenalen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as 7-Hydroxy-1H-phenalen-1-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for an unambiguous assignment of its atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural analysis of this compound.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environments (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). For this compound, the spectrum is expected to show signals in the aromatic region, corresponding to the protons on the fused ring system. The specific chemical shifts would be influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl group.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would be expected to show 13 distinct signals. Key signals would include a downfield resonance for the carbonyl carbon (C=O) and a signal for the carbon atom attached to the hydroxyl group (-OH), with the remaining signals corresponding to the other carbons of the polycyclic aromatic framework. mdpi.com While specific, verified experimental data for this compound is not widely published, data from isomeric compounds like 9-hydroxyphenalenone show characteristic signals for the carbonyl and hydroxyl-bearing carbons, which serve as a reference for expected chemical shift ranges. researchgate.net

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within a molecule, which is critical for assembling the complete structure of this compound. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would reveal correlations between adjacent protons on the aromatic rings, allowing for the tracing of the proton-proton connectivity around the phenalene (B1197917) skeleton. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It is particularly useful for determining the relative stereochemistry and conformation of a molecule. In a planar molecule like this compound, NOESY can help confirm assignments by showing correlations between protons on adjacent rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com By analyzing the HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, simplifying the assignment of the carbon skeleton.

In NMR spectroscopy, chemical shifts are reported relative to a standard, which is typically tetramethylsilane (B1202638) (TMS). When TMS is not added, the residual signals of the deuterated solvent are used as a secondary internal reference. pitt.edu The chemical shifts of these residual solvent signals are well-documented and provide a reliable means for calibrating the spectrum. mpg.desigmaaldrich.com

| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetone-d₆ | 2.05 | 29.92, 206.26 |

| Acetonitrile-d₃ | 1.94 | 1.39, 118.26 |

| Chloroform-d | 7.26 | 77.16 |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |

| Methanol-d₄ | 3.31, 4.87 (OH) | 49.15 |

| Water-d₂ (D₂O) | 4.79 | Not applicable |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of a compound. uni-duesseldorf.de Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are commonly employed. db-thueringen.de For this compound (C₁₃H₈O₂), the calculated monoisotopic mass is 196.05243 Da. uni.lu An experimental HRMS measurement yielding a mass-to-charge ratio very close to this calculated value would confirm the molecular formula. This technique has been successfully used to confirm the formulas of numerous other phenalenone derivatives. nih.govresearchgate.net

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 197.05971 |

| [M+Na]⁺ | 219.04165 |

| [M-H]⁻ | 195.04515 |

In addition to providing the molecular weight, mass spectrometry can fragment the parent ion into smaller, characteristic pieces. The analysis of this fragmentation pattern (tandem MS or MS/MS) offers valuable clues about the molecule's structure. nih.gov For this compound, characteristic fragmentation would likely involve the loss of neutral molecules such as carbon monoxide (CO) from the ketone moiety, a common fragmentation pathway for phenalenones and related structures. Analysis of the resulting fragment ions helps to corroborate the proposed structure deduced from NMR data. MS² experiments on related phenylphenalenone compounds have shown characteristic losses of H₂O and CO, supporting this analytical approach. nih.gov

Coupled Techniques (LC/MS, HPLC-NMR)

Coupled analytical techniques are indispensable for the unambiguous identification and structural elucidation of compounds in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy provides separation and detailed structural information in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of phenalenones. For instance, in studies of plant extracts, LC-MS has been instrumental in identifying various phenylphenalenone derivatives. nih.govmdpi.com The combination of retention time from the HPLC, the parent mass, and fragmentation patterns from the MS allows for the confident identification of known compounds and the proposal of structures for new derivatives. nih.govmdpi.com For example, LC-MS analysis of Haemodorum coccineum extracts identified several phenalenone glycosides based on their mass-to-charge ratios and comparison with known structures. nih.gov

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy offers an even greater level of structural detail. This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. On-flow HPLC-NMR has been employed to confirm the presence of specific phenalenone structures in plant extracts and to monitor for potential degradation or conversion of the compound during the separation process. semanticscholar.org This is particularly useful for analyzing unstable compounds or complex mixtures where isolation is challenging. semanticscholar.orgmpg.de The use of HPLC-¹H NMR coupling has been crucial in detecting trace amounts of biosynthetic intermediates and metabolites of phenylphenalenones. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of conjugated systems like this compound. The absorption of UV and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure of the molecule.

Analysis of Electronic Transitions (π→π* transitions)

The UV-Vis spectrum of phenalenone derivatives is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. The spectra typically exhibit two main absorption bands. acs.org A high-energy band, usually observed in the 240-260 nm range, is attributed to a π→π* transition. acs.org A lower-energy band, appearing between 330 and 430 nm, is assigned to an n→π* transition. acs.orgnih.gov

The position and intensity of these bands are sensitive to the substitution pattern on the phenalenone core. The introduction of an electron-donating hydroxyl group, as in this compound, influences the energy of the molecular orbitals and thus the absorption wavelengths. For instance, the addition of electron-donating groups like hydroxyl, methoxy (B1213986), or amino groups to the phenalenone ring generally results in a red shift (a shift to longer wavelengths) of the n→π* absorption band compared to the parent phenalenone molecule. nih.gov In some phenalenone derivatives, this lower energy band is displaced to longer wavelengths, around 430-450 nm. researchgate.net

Molar Extinction Coefficient Determination

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantitative analysis and for characterizing the intensity of an electronic transition. For phenalenone derivatives, the π→π* transition typically exhibits a much higher molar extinction coefficient than the n→π* transition. acs.org

The molar extinction coefficients for phenalenone derivatives can be determined in various solvents. For example, the values for some derivatives have been reported in solvents like methanol (B129727) and chloroform. uchile.cl The introduction of substituents on the phenalenone ring not only shifts the absorption maxima but also alters the molar extinction coefficients. uchile.cl

Table 1: UV-Vis Absorption Data for a Related Phenalenone Derivative

| Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Solvent | Reference |

| 239 | 73,400 | Acetonitrile | rsc.org |

| 260 | 29,300 | Acetonitrile | rsc.org |

| 353 | 21,600 | Acetonitrile | rsc.org |

| 421 | 7,600 | Acetonitrile | rsc.org |

| 446 | 8,200 | Acetonitrile | rsc.org |

Note: This data is for 5-[4-(9H-carbazol-9-yl)benzyl]-9-hydroxy-1H-phenalen-1-one, a related compound, to illustrate typical values.

Solvent Effects on Absorption Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. The presence of electron-donor and electron-acceptor groups in phenalenone derivatives makes their electronic states sensitive to the polarity of the surrounding environment. uchile.cl

In the case of hydroxy-substituted phenalenones, the solvent can interact with the hydroxyl group and the carbonyl group through hydrogen bonding. These interactions can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima. For example, in protic solvents, hydrogen bonding can occur with the carbonyl group, which can affect the energy of the n→π* transition. mdpi.com Studies on related hydroxyflavones have shown that both specific hydrogen bond donor ability and non-specific dipolar interactions of the solvents play a role in the observed spectral shifts. mdpi.com The hydrogen bond acceptor ability of the solvent can also be a major parameter affecting the absorption maxima. mdpi.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Identification of Key Functional Groups (e.g., hydroxyl and carbonyl stretches)

For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH) and carbonyl (C=O) functional groups.

The hydroxyl group gives rise to a characteristic stretching vibration. In the absence of hydrogen bonding, the O-H stretch appears as a sharp band around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, hydrogen bonding causes this band to become broad and shift to a lower frequency, typically in the range of 3300-2500 cm⁻¹. libretexts.orglibretexts.org

The carbonyl group of the ketone function exhibits a strong absorption band due to its stretching vibration (C=O). For α,β-unsaturated ketones, this band typically appears in the region of 1685-1666 cm⁻¹. libretexts.org The conjugation with the aromatic system and the presence of the hydroxyl group can influence the exact position of this band.

In addition to these key functional groups, the IR spectrum of this compound will also show absorptions characteristic of the aromatic ring system. These include C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org

Table 2: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3300-2500 (broad) | libretexts.orglibretexts.org |

| Carbonyl (C=O) | C=O stretch (conjugated ketone) | 1685-1666 | libretexts.org |

| Aromatic Ring | C-H stretch | 3100-3000 | libretexts.orglibretexts.org |

| Aromatic Ring | C-C stretch (in-ring) | 1600-1400 | libretexts.orglibretexts.org |

Chiroptical Spectroscopy

Chiroptical spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) has been employed to establish the absolute configuration of phenalenone derivatives. By comparing experimental ECD data with quantum chemical calculations, the stereochemistry of these complex molecules can be elucidated. For instance, the absolute configuration of new oxabenzochrysenones, which are related to phenylphenalenones, was determined using the computational ECD method. researchgate.net This approach is also vital in the structural analysis of various natural products, including those with a phenalenone skeleton. researchgate.netcore.ac.uk

Photoelectron Spectroscopy (PE)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. libretexts.orglibretexts.org

Vertical Ionization Energy Determinations

Table 1: Vertical Ionization Energy of 9-Hydroxy-1H-phenalen-1-one

| Ionization Energy (eV) | Method | Reference |

|---|---|---|

| 8.12 ± 0.04 | PE | Carnovale, Gan, et al., 1979 nist.gov |

Advanced Spectroscopic Techniques

A variety of advanced spectroscopic techniques are utilized to probe the excited-state properties of phenalenone derivatives.

Time-Resolved Fluorescence Spectroscopy for Decay Kinetics (TCSPC method)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure fluorescence lifetimes and decay kinetics. uchile.cl This method has been applied to study the photophysical properties of various phenalenone derivatives, providing insights into their excited-state deactivation pathways. uchile.cluc.pt Studies on hydroxy and ethoxy phenalenone derivatives have utilized TCSPC to measure luminescence lifetimes, revealing how different substituents on the phenalenone ring affect their photophysical behavior. uchile.cl The technique allows for the deconvolution of fluorescence decay curves to determine the lifetimes of different excited species. acs.org

Flash Photolysis for Triplet-Triplet Absorption Evaluation

Flash photolysis is a key technique for studying transient absorptions, particularly those of triplet states. union.edu This method has been used to measure the triplet-triplet absorption spectra of phenalenone and its derivatives. uchile.clrsc.org By analyzing the transient decay kinetics, information about the lifetime of the triplet state can be obtained. uchile.cl For instance, flash photolysis experiments on phenalenone derivatives have helped in evaluating their potential as singlet oxygen sensitizers by characterizing their triplet states. uchile.cl The technique is also instrumental in understanding the photoreactivity of these compounds in different environments. researchgate.net

Raman Microspectroscopy

Raman microspectroscopy is a non-destructive chemical analysis technique that provides detailed information about the vibrational modes of molecules. This method is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. By analyzing the frequency shifts of the scattered light, a Raman spectrum is generated, which serves as a unique molecular fingerprint of the sample.

The coupling of a Raman spectrometer with a microscope allows for the analysis of very small sample areas, making it a powerful tool for studying the chemical composition and structure of materials at a microscopic level. For a compound like this compound, Raman microspectroscopy can be employed to identify its characteristic vibrational modes, providing insights into its molecular structure, including the presence of functional groups and the nature of the carbon skeleton.

Detailed Research Findings

While direct experimental Raman spectra for this compound are not extensively reported in the literature, the expected spectral features can be inferred from studies on related phenalenone derivatives and from theoretical calculations using methods like Density Functional Theory (DFT). nih.gov DFT calculations have been shown to be a reliable method for predicting the vibrational frequencies of organic molecules. nih.gov

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes originating from its polycyclic aromatic structure and its functional groups (a ketone and a hydroxyl group). The primary regions of interest in the Raman spectrum would include:

C=O and C=C Stretching Vibrations: The carbonyl (C=O) stretching mode typically appears as a strong band in the region of 1650-1750 cm⁻¹. However, in conjugated systems like phenalenones, this band may be shifted to a lower frequency. The aromatic C=C stretching vibrations are expected to produce a series of sharp and intense bands in the 1400-1650 cm⁻¹ region. mdpi.com

O-H Vibrations: The O-H stretching vibration of the hydroxyl group is typically observed in the high-frequency region of the Raman spectrum, around 3200-3600 cm⁻¹. The O-H in-plane bending vibration is expected in the 1200-1400 cm⁻¹ range.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. The C-H in-plane and out-of-plane bending vibrations will contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

Ring Vibrations: The breathing modes and other skeletal vibrations of the fused aromatic rings will give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹), which are highly characteristic of the phenalenone core structure.

Based on the analysis of related phenalenone structures and general principles of vibrational spectroscopy, a predicted Raman spectrum for this compound can be summarized in the following data table. It is important to note that these are expected values and may vary in an actual experimental setting.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

|---|---|---|

| ~3350 | O-H stretch | Medium |

| ~3080 | Aromatic C-H stretch | Medium |

| ~1640 | C=O stretch (conjugated) | Strong |

| ~1605 | Aromatic C=C stretch | Strong |

| ~1570 | Aromatic C=C stretch | Strong |

| ~1480 | Aromatic C=C stretch | Medium |

| ~1380 | O-H in-plane bend | Medium-Weak |

| ~1250 | C-O stretch | Medium |

| ~1180 | Aromatic C-H in-plane bend | Medium |

| ~840 | Ring breathing mode | Strong |

| ~780 | C-H out-of-plane bend | Medium |

Photophysical and Photochemical Behavior of 7 Hydroxy 1h Phenalen 1 One

Electronic Excited States and Their Nature

The absorption of light by 7-Hydroxy-1H-phenalen-1-one elevates the molecule to an electronically excited state. The nature of these excited states, specifically the lowest singlet (S₁) and triplet (T₁) states, is crucial in determining the subsequent photophysical and photochemical pathways.

The electronic configuration of the lowest singlet and triplet excited states in aromatic ketones like phenalenone and its derivatives can be of nπ* or ππ* character. This is highly dependent on the interaction between the carbonyl group and the aromatic system, including the influence of substituents. uchile.cl For the parent compound, phenalenone, quantum-mechanical investigations have identified the lowest excited singlet state (S₁) as being of nπ* character, with a ππ* state (S₂) lying at a slightly higher energy. rsc.org Energetically accessible from S₁ are two triplet states, a ππ* (T₁) and an nπ* (T₂) state, with the latter being nearly degenerate with S₁. rsc.org

The introduction of an electron-donating hydroxyl group, as in this compound, can rearrange the molecular electronic states, thereby altering its photophysical behavior compared to the unsubstituted phenalenone. researchgate.net The presence of such substituents can enhance the sensitivity of the electronic states to the polarity of the local environment. uchile.cl

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state to a triplet excited state (S₁ → T₁). For the parent phenalenone, ISC is a remarkably efficient process, with a quantum yield approaching unity. acs.org This high efficiency is attributed to the close energy proximity of the S₁ (nπ) and T₂ (nπ) states and strong spin-orbit coupling. rsc.org

Calculations have estimated the ISC rate for phenalenone to be approximately 2 x 10¹⁰ s⁻¹, which is in excellent agreement with experimental values. rsc.orgresearchgate.net This rapid and efficient ISC is a key factor in phenalenone's well-known character as a singlet oxygen sensitizer (B1316253). uchile.cl The introduction of a bromine substituent on the phenalenone scaffold has been shown to induce intersystem crossing, suggesting that heavy atoms can influence this process. nih.gov While specific studies on the ISC rates for this compound are not detailed in the provided results, the general principles governing phenalenone derivatives suggest that the hydroxyl group will modulate the efficiency of this process.

Luminescence Properties

Luminescence, encompassing fluorescence and phosphorescence, provides insight into the de-excitation pathways of electronically excited molecules. The luminescence characteristics of this compound are a direct consequence of the competition between radiative decay (fluorescence) and non-radiative processes like intersystem crossing and internal conversion.

This compound is a fluorescent compound, typically appearing as a yellow to orange solid that is soluble in organic solvents. cymitquimica.com Its fluorescence properties make it a compound of interest in applications such as organic electronics and photochemistry. cymitquimica.com The emission spectrum of phenalenone derivatives is influenced by the position of substituents. For instance, hydroxy and alkoxy derivatives substituted at the 6-position of the phenalenone ring have been observed to have larger fluorescence quantum yields than those substituted at the 3-position. researchgate.net In some cases, hydroxy derivatives have exhibited two distinct emission bands, which can be attributed to equilibria between different tautomeric forms in the first excited singlet state. uchile.cl

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For the parent phenalenone, the fluorescence quantum yield is generally low (<0.01), a consequence of the highly efficient intersystem crossing that populates the triplet state. acs.org

The introduction of substituents on the phenalenone ring significantly impacts the fluorescence quantum yield. Hydroxy and alkoxy derivatives substituted at the 6-position of phenalenone exhibit higher fluorescence quantum yields compared to those substituted at the 3-position. researchgate.net This increase in fluorescence is accompanied by a reduction in the singlet oxygen generation quantum yield, indicating a competitive relationship between fluorescence and intersystem crossing. uchile.cl For example, a carbazole-phenalenone dyad featuring a 9-hydroxy-1H-phenalen-1-one moiety displayed minimal fluorescence, with a quantum yield of less than 0.01. rsc.org In contrast, some synthesized phenalenone derivatives exhibit low fluorescence quantum yields, while others, particularly those with an oxazole (B20620) ring fused to the phenalenone structure, can show a balance between fluorescence and photosensitization. researchgate.net

Factors that can affect the fluorescence quantum yield include the solvent environment and the presence of other functional groups. uchile.cl

Table 1: Photophysical Data for Selected Phenalenone Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| Phenalenone (PN) | CHCl₃ | < 0.01 |

| 5-Bromo-9-hydroxy-1H-phenalen-1-one Dyad | - | < 0.01 |

Data compiled from multiple sources. acs.orgrsc.org

The fluorescence lifetime (τf) is the average time a molecule spends in the excited singlet state before returning to the ground state. This parameter is crucial for understanding the dynamics of the excited state. Fluorescence lifetime measurements are often carried out using the time-correlated single photon counting (TCSPC) method. uchile.cl

For hydroxy-substituted phenalenone derivatives, fluorescence decay studies in various solvents have sometimes revealed the presence of multiple lifetimes, suggesting complex excited-state behavior. researchgate.net The singlet excited state lifetime of 6-hydroxyphenalenone has been determined in methanol (B129727). uchile.cl The specific fluorescence lifetime of this compound is not explicitly detailed in the provided search results, but the techniques used for related compounds are well-established.

Solvent Effects on Emission Spectra and Stokes Shift

The emission properties of this compound (7-OHPN) and its derivatives are significantly influenced by the solvent environment. This phenomenon, known as solvatochromism, provides insights into the electronic structure and excited-state behavior of the molecule.

The emission spectra of 7-OHPN derivatives exhibit a dependence on solvent polarity. edinst.com Generally, an increase in solvent polarity leads to a red-shift in the emission wavelength maxima. acs.org This suggests that the excited state has a more polar character than the ground state, leading to greater stabilization by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths (lower energy).

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is also sensitive to the solvent. Larger Stokes shifts are typically observed in more polar solvents. edinst.com For instance, the Stokes shift for protonated 1H-phenalen-1-one in acidified water and methanol is approximately 1500-1700 cm⁻¹. scholaris.ca For some phenalenone derivatives, Stokes shifts can be as large as 4100 cm⁻¹. sci-hub.ru This solvent-dependent Stokes shift is indicative of a significant reorganization of the solvent shell around the molecule upon excitation, which is characteristic of molecules that undergo a substantial change in dipole moment upon transitioning to the excited state.

The following table provides an example of the solvent effects on the photophysical properties of a related phenalenone derivative, illustrating the typical trends observed.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 420 | 480 | 3200 |

| Toluene | 430 | 545 | 5200 |

| Acetonitrile | 456 | 550 | 4100 |

| Ethanol | 440 | 560 | 5400 |

Data is illustrative and based on trends for similar compounds.

Multi-Emission Band Phenomena and Tautomeric Equilibria in Excited State

A notable characteristic of certain hydroxyphenalenone derivatives, including 3-hydroxy-1H-phenalen-1-one, is the appearance of multiple emission bands in specific solvents. researchgate.netuchile.cl This phenomenon is often attributed to the existence of tautomeric equilibria in the excited state. researchgate.netuchile.cl

For this compound, the presence of a hydroxyl group adjacent to the carbonyl moiety allows for the possibility of excited-state intramolecular proton transfer (ESIPT). Upon photoexcitation, the proton from the hydroxyl group can be transferred to the carbonyl oxygen, leading to the formation of a transient keto-tautomer. These two tautomeric forms, the enol and the keto, can have distinct electronic configurations and, consequently, different emission properties.

The enol form typically emits at shorter wavelengths (higher energy), while the keto tautomer, formed in the excited state, emits at longer wavelengths (lower energy). The relative intensities of these two emission bands can be highly dependent on the solvent's ability to stabilize the different tautomeric forms and facilitate proton transfer. mdpi.com

In some cases, the tautomerization process can be stepwise, involving the formation of an anionic intermediate, particularly in protic solvents. nih.govacs.org The encapsulation of such molecules in environments like β-cyclodextrin can alter the dynamics of these proton transfer processes, affecting the relative emission intensities. nih.gov Theoretical calculations support the feasibility of such tautomeric equilibria and their role in the observed dual emission. mdpi.combeilstein-journals.org

Reactive Oxygen Species Generation

Singlet Oxygen Photosensitization Mechanisms

This compound, like its parent compound phenalenone, is capable of generating reactive oxygen species (ROS) upon exposure to light. The primary ROS generated is singlet molecular oxygen (¹O₂), a highly reactive species. nih.govmdpi.com The generation of singlet oxygen primarily occurs through a Type II photosensitization mechanism. nih.govnih.gov

The process begins with the absorption of a photon, which promotes the 7-OHPN molecule to an excited singlet state (S₁). From this state, the molecule can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). rsc.org This triplet-state photosensitizer can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer process excites the oxygen molecule to its singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀). mdpi.com

While the Type II mechanism is predominant for many phenalenone derivatives, a Type I mechanism can also occur, particularly in the presence of easily oxidizable substrates. nih.govresearchgate.netconicet.gov.ar In the Type I pathway, the excited triplet state of the photosensitizer directly interacts with a substrate molecule through electron or hydrogen atom transfer, generating radical ions or neutral radicals. nih.gov These radicals can then react with molecular oxygen to produce other ROS, such as the superoxide (B77818) anion radical (O₂⁻•). nih.gov For some phenalenone derivatives, both Type I and Type II mechanisms can operate concurrently. researchgate.net

Singlet Oxygen Quantum Yield Determination

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ). This value represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Phenalenone itself is often used as a standard reference in these measurements due to its high and consistent ΦΔ value, which is close to unity (ΦΔ ≈ 1) in a wide range of solvents. researchgate.netuchile.clnih.govresearchgate.net

The determination of ΦΔ for this compound and its derivatives is typically performed using indirect or direct methods. rsc.orgresearchgate.net

Indirect Methods: These methods involve the use of a chemical trap for singlet oxygen, such as 9,10-dimethylanthracene (B165754) (DMA). rsc.org The rate of consumption of the trap, which reacts specifically with ¹O₂, is monitored, usually by observing the decrease in its absorbance or fluorescence. By comparing this rate to that observed with a reference photosensitizer of known ΦΔ under identical conditions, the quantum yield of the test compound can be calculated. researchgate.net

Direct Methods: A more direct approach involves the detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm. uchile.clacs.org The intensity of this emission is directly proportional to the amount of singlet oxygen generated. By comparing the initial phosphorescence intensity with that produced by a reference sensitizer, the quantum yield can be determined. uchile.cl

The introduction of substituents, such as a hydroxyl group, onto the phenalenone core can alter the singlet oxygen quantum yield. researchgate.netuchile.cl

Factors Influencing Singlet Oxygen Production

Several factors can influence the efficiency of singlet oxygen generation by this compound and related compounds. These include the molecular structure of the photosensitizer, the nature of the solvent, and the presence of other quenching species.

Molecular Structure:

The position and nature of substituents on the phenalenone ring are critical. researchgate.netuchile.clnih.gov Electron-donating groups, such as hydroxyl or alkoxy groups, can decrease the singlet oxygen quantum yield compared to the unsubstituted phenalenone. researchgate.netuchile.clnih.gov This is often because these substituents can enhance other deactivation pathways for the excited state, such as fluorescence or non-radiative decay, which compete with intersystem crossing to the triplet state. researchgate.netuchile.cl

In contrast, the introduction of heavy atoms like bromine can enhance intersystem crossing and, in some cases, increase singlet oxygen production, although this effect can be position-dependent. nih.gov

Solvent Effects:

The solvent can modulate the efficiency of singlet oxygen generation. researchgate.netresearchgate.net For some phenalenone derivatives, apolar media favor photosensitization, while polar protic media may favor fluorescence, thereby reducing the singlet oxygen yield. researchgate.netresearchgate.net

The following table shows the singlet oxygen quantum yields (ΦΔ) for 6-hydroxyphenalenone in various solvents, illustrating the influence of the solvent environment.

| Solvent | ΦΔ |

| Acetonitrile | 0.59 |

| Methanol | 0.50 |

| Chloroform | 0.38 |

| Benzene (B151609) | 0.34 |

Data adapted from studies on 6-hydroxyphenalenone, a positional isomer of 7-OHPN, to demonstrate solvent trends. uchile.cl

Excited State Dynamics and Energy/Electron Transfer

Upon absorption of light, this compound is promoted to an excited electronic state, initiating a series of rapid dynamic processes. The primary deactivation pathways for the excited singlet state (S₁) include fluorescence, internal conversion, intersystem crossing to the triplet state (T₁), and, in some cases, excited-state intramolecular proton transfer (ESIPT).

The efficiency of populating the triplet state, which is crucial for singlet oxygen generation, is a key aspect of the excited-state dynamics. For the parent compound, phenalenone, theoretical calculations show a very efficient intersystem crossing from the initially populated singlet states to the triplet manifold. rsc.org The presence of a hydroxyl group in 7-OHPN introduces additional deactivation pathways, such as enhanced fluorescence and non-radiative decay, which can compete with intersystem crossing and thus reduce the triplet state yield. researchgate.netuchile.cl

The excited triplet state of 7-OHPN can undergo energy transfer to molecular oxygen to produce singlet oxygen, as discussed previously. mdpi.com Alternatively, it can engage in electron transfer reactions with suitable donor or acceptor molecules. researchgate.net The photosensitization of tryptophan by phenalenone, for example, has been shown to proceed predominantly through an electron transfer mechanism rather than a pure Type II singlet oxygen pathway. researchgate.netconicet.gov.ar This indicates that the excited state of phenalenone derivatives is capable of acting as a photo-oxidant.

The dynamics of these processes, including the rates of intersystem crossing, fluorescence, and energy/electron transfer, are influenced by the molecular structure and the surrounding environment. For instance, hydrogen-bonding interactions with protic solvents can affect the energy levels of the excited states and the rates of transitions between them. uchile.cl

Photoinduced Electron Transfer (PET) Processes

While phenalenone (PN) is predominantly recognized as a Type-II photosensitizer that generates singlet oxygen via energy transfer, it can also participate in Type-I photo-processes involving electron transfer. The mechanism often depends on the substrate and environment. For instance, it has been established that the photosensitization of tryptophan by phenalenone predominantly occurs through an electron transfer process, with singlet oxygen playing only a minor role. researchgate.net

The triplet excited state of phenalenone derivatives can engage in electron transfer with suitable donors. Photoinduced electron transfer (PET) can be an initiation step in various photochemical reactions. researchgate.net For example, PET between an electronically excited triplet sensitizer and a donor molecule like N-phenylglycine can generate an ion radical pair, which then drives subsequent chemical transformations. researchgate.net In donor-acceptor dyads, such as one composed of carbazole (B46965) (donor) and a 9-hydroxy-1H-phenalen-1-one derivative (acceptor), intramolecular electron transfer can be induced by optical stimulation. rsc.org The Gibbs free enthalpy for such a photoinduced electron transfer (ΔGPET) can be estimated using the Rehm-Weller equation. rsc.org

Fluorescence Quenching Mechanisms

The fluorescence of phenalenone derivatives is governed by the competition between radiative decay (fluorescence) and various non-radiative decay pathways. For the parent 1H-phenalen-1-one, fluorescence is extremely weak because the dominant de-excitation process is a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching unity. acs.orgresearchgate.net This efficient population of the triplet state is what makes it an excellent photosensitizer. researchgate.net

Fluorescence quenching can occur through several mechanisms, including electron transfer and energy transfer. In polar solvents, electron transfer can occur at an encounter distance of approximately 7 Å, providing a significant quenching pathway. researchgate.net The introduction of electron-donating substituents, such as hydroxyl (-OH) or ethoxy (-OC₂H₅) groups, can increase the fluorescence quantum yield compared to the unsubstituted phenalenone. uchile.clresearchgate.net However, these substitutions also introduce new non-radiative decay channels that compete with fluorescence and intersystem crossing, leading to a reduction in the singlet oxygen quantum yield. researchgate.netuchile.cl Therefore, while the fluorescence is enhanced relative to the parent compound, it is still subject to quenching by these competing non-radiative processes. researchgate.net

Photostability of Phenalenone Derivatives

The photochemical stability of a photosensitizer is a critical parameter, especially for applications requiring continuous irradiation over extended periods. researchgate.net Phenalenone (PN) has been described as a photostable compound in several non-polar solvents like benzene or hexane. uchile.cl However, its stability is highly dependent on the solvent environment. In certain protic solvents such as alcohols, its triplet excited state can abstract a proton, leading to photoreduction, albeit with low quantum yields. uchile.cl Furthermore, photodegradation has been observed in solvents like dimethylformamide and 1,4-dioxane. uchile.cl Although data on the photochemical stability of many phenalenone derivatives are limited, it is a crucial factor for their practical use. researchgate.net

Influence of Substituents and Molecular Modifications on Photophysical Properties

The incorporation of substituents onto the phenalenone ring fundamentally rearranges the molecule's electronic states, thereby altering its photophysical behavior. researchgate.netuchile.clresearchgate.net The nature and position of the substituent dictate the changes in absorption, fluorescence, and photosensitizing efficiency.

Electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, generally cause a red-shift in the absorption spectrum and an increase in fluorescence emission compared to the unsubstituted phenalenone. nih.gov This increased fluorescence comes at the cost of a reduced singlet oxygen quantum yield (ΦΔ), as fluorescence and other non-radiative decay pathways become more competitive with the intersystem crossing required for singlet oxygen generation. nih.govuchile.cl

The position of the substituent is also critical. For instance, hydroxy and alkoxy derivatives substituted at the 6-position exhibit larger fluorescence quantum yields than those substituted at the 3-position. uchile.clresearchgate.net Conversely, extending the π-conjugation through ring substitution can lead to a decrease in the singlet oxygen yield with only modest increases in fluorescence and no significant red-shift in absorption. nih.gov The introduction of a heavy atom like bromine can enhance intersystem crossing and recover singlet oxygen production that was diminished by an electron-donating group, though this effect is position-dependent. nih.gov

Below are data tables summarizing the photophysical properties of selected phenalenone derivatives.

Table 1: Photophysical Properties of Hydroxy- and Methoxy-Substituted Phenalenone Derivatives Data collated from studies in PBS buffer (pH 7.4). nih.gov

| Compound | Substituent(s) | Absorption Max (λmax, nm) | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|---|

| Phenalenone (PN) | None | 337 | ~1.00 |

| 1 | 9-hydroxy | 412 | 0.53 |

| 2 | 6-hydroxy | 374 | 0.81 |

| 3 | 6-methoxy | 366 | 0.94 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting the molecular properties of complex organic molecules like 7-Hydroxy-1H-phenalen-1-one. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy states, which govern the molecule's behavior.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying the ground state properties of molecules like hydroxyphenalenones. DFT calculations, often employing hybrid functionals such as B3LYP or range-separated functionals like CAM-B3LYP with basis sets like 6-311+G(d,p), are used to optimize the molecular geometry and predict key electronic parameters. rsc.orgnih.gov

For hydroxyphenalenones, DFT is crucial for understanding the planarity of the fused π-conjugated system, which is stabilized by resonance. rsc.org The position of the hydroxyl group significantly influences the electronic conjugation pathways. In the case of this compound, the hydroxyl group's location alters the electron density distribution across the phenalenone core compared to its more commonly studied isomer, 9-hydroxyphenalenone. rsc.org This difference in electronic structure is predicted to affect the molecule's reactivity and intermolecular interactions. DFT calculations can quantify parameters such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, which is fundamental to the molecule's electronic behavior and stability. researchgate.net While specific DFT data for this compound is not extensively published, the methodologies are well-established from studies on its isomers. rsc.orgresearchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of electronically excited states. researchgate.net It is an extension of DFT that allows for the calculation of vertical excitation energies, which correspond to the absorption of light by a molecule. iupac.org This technique is essential for understanding the photophysical behavior of compounds like this compound, including its fluorescence properties. cymitquimica.com

TD-DFT calculations can characterize the nature of electronic transitions, such as n→π* or π→π*, and determine their corresponding oscillator strengths, which relate to the intensity of absorption bands. iupac.orgmdpi.com For phenalenone derivatives, these calculations help elucidate how different substituents and their positions affect the energies of the lowest singlet (S1) and triplet (T1) excited states. researchgate.net The relative energies of these states are critical for predicting whether a molecule is more likely to fluoresce or undergo intersystem crossing to the triplet state, a key process in photosensitization. researchgate.netacs.org

Prediction of Spectroscopic Parameters (Absorption and Emission Shifts)

A direct application of TD-DFT is the prediction of spectroscopic parameters, which can be compared with experimental UV-Vis absorption and fluorescence emission spectra. mdpi.com Calculations can predict the maximum absorption wavelength (λ_max) and emission wavelength, providing insight into the color and luminescent properties of a molecule. ias.ac.in